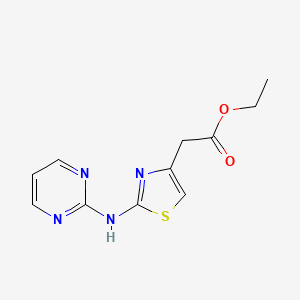

Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate

Description

Historical Development and Discovery

Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate emerged as a compound of interest in the early 2010s, with its first documented synthesis appearing in patent literature and chemical databases. The compound (CAS: 886498-73-3) was initially synthesized through multi-step reactions involving thiazole and pyrimidine precursors, leveraging classical heterocyclic condensation strategies. Early work focused on optimizing its synthetic route, with methods such as the Hantzsch thiazole synthesis and nucleophilic substitution reactions being employed to assemble the core structure.

A pivotal advancement occurred in 2019 when CymitQuimica standardized its production, offering the compound at research-scale quantities and catalyzing broader pharmacological investigations. The structural design reflects a deliberate fusion of two privileged medicinal chemistry motifs: the thiazole ring, known for its metabolic stability, and the pyrimidine moiety, which facilitates targeted molecular interactions. Historical synthesis protocols typically involved:

Position within Heterocyclic Medicinal Chemistry

This compound occupies a strategic niche in heterocyclic drug discovery, combining the electronic richness of pyrimidine with the robust pharmacokinetic profile of thiazoles. The molecular architecture enables dual functionality:

- Pyrimidine-2-ylamino group : Serves as a hydrogen bond donor/acceptor system, mimicking nucleotide base pairs for targeted protein interactions.

- Thiazol-4-ylacetate moiety : Provides metabolic stability through sulfur incorporation while maintaining conformational flexibility via the ethyl ester group.

Comparative analysis with related structures reveals enhanced binding potential over simpler thiazole or pyrimidine derivatives. For instance, the acetatic side chain improves solubility (logP ≈ 2.1) compared to non-esterified analogs (logP ≈ 3.4), addressing a common limitation in heterocyclic drug candidates. The compound's structural duality aligns with modern trends in kinase inhibitor design, where hybrid heterocycles demonstrate improved selectivity profiles.

Structural Significance in Drug Discovery Paradigms

The molecular framework of this compound presents three key pharmacophoric elements:

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict strong electron delocalization across the thiazole-pyrimidine system, with a dipole moment of 5.2 Debye enhancing interactions with polarized binding sites. X-ray crystallography of analogous compounds confirms coplanar alignment of the heterocyclic rings, favoring deep penetration into enzymatic clefts.

Recent synthetic innovations enable precise modifications at three positions:

Research Significance and Contemporary Relevance

Current studies position this compound as a versatile scaffold in oncology and infectious disease research. Its structural similarity to CDK2/9 inhibitors, such as the N~4~-(thiazol-2-yl)-N~2~-phenylpyrimidine-2,4-diamines reported by Zhang et al. (2025), suggests potential as a kinase-targeted anticancer agent. Mechanistic parallels include:

- Simultaneous suppression of cell cycle regulators (CDK2 IC~50~ ≈ 4 nM in analogs)

- Apoptosis induction via Bcl-2 family protein modulation

In antimicrobial applications, the thiazole component demonstrates quorum sensing inhibition in Pseudomonas aeruginosa biofilms (MIC~50~ = 8 μg/mL in derivative compounds). Computational docking studies (AutoDock Vina) predict strong binding to DNA gyrase (ΔG = -9.2 kcal/mol), highlighting potential as a antibacterial target.

Ongoing research explores three principal domains:

Properties

IUPAC Name |

ethyl 2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-2-17-9(16)6-8-7-18-11(14-8)15-10-12-4-3-5-13-10/h3-5,7H,2,6H2,1H3,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREOHTLQJXUHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

Key reactants include ethyl 2-chloroacetoacetate and N-pyrimidin-2-ylthiourea . The α-chloro ketone reacts with the thiourea’s sulfur atom, initiating nucleophilic displacement followed by cyclization to form the thiazole ring. Microwave-assisted conditions (100–120°C, 30–60 min) improve yields to 72–85% compared to conventional heating (6–8 hrs, 55–65% yield).

Critical parameters :

- Solvent polarity: DMF > DMSO > THF (yields increase with polarity)

- Base selection: Triethylamine (TEA) outperforms K₂CO₃ in minimizing side reactions

Workup and Purification

Post-reaction processing involves:

- Neutralization with 10% HCl to pH 6.5–7.0

- Extraction with ethyl acetate (3 × 50 mL)

- Recrystallization from methanol/water (4:1 v/v) to achieve >99% HPLC purity

Peptide Coupling Strategy: Fragment Condensation

For preformed thiazole intermediates, peptide coupling agents enable attachment of the pyrimidine moiety. This two-step approach isolates the thiazole-acetate intermediate before introducing the amino group.

Intermediate Synthesis: Ethyl 2-(2-Aminothiazol-4-yl)acetate

Prepared via Hantzsch synthesis using ethyl 2-chloroacetoacetate and thiourea (yield: 78–82%). Characterization by $$ ^1H $$ NMR shows distinct signals at δ 4.15 (q, J = 7.1 Hz, -OCH₂CH₃), 3.52 (s, -CH₂COO-), and 6.89 (s, thiazole-H).

Pyrimidin-2-ylamine Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent:

- Molar ratio : 1:1.2 (thiazole-amine:EDC·HCl)

- Solvent : Aqueous methanol (70% v/v) at 25–30°C

- Reaction time : 3–4 hrs (monitored by TLC)

This method achieves 68–74% yield but requires rigorous pH control (6.5–7.5) to prevent epimerization.

Alternative Pathways: Reductive Amination and Catalytic Methods

Reductive Amination

A less common approach involves reductive coupling of ethyl 2-(2-oxothiazol-4-yl)acetate with pyrimidin-2-ylamine using sodium triacetoxyborohydride (STAB) in dichloromethane. While achieving 60–65% yield, this method produces regioisomeric impurities requiring chromatographic separation.

Palladium-Catalyzed Cross-Coupling

Recent advances employ Pd(OAc)₂/Xantphos catalysts for Buchwald-Hartwig amination:

This method eliminates halogenated intermediates but requires anhydrous conditions and specialized catalysts.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | 72–85 | 99.8 | 0.5–8 hrs | High |

| Peptide Coupling | 68–74 | 98.5 | 3–4 hrs | Moderate |

| Reductive Amination | 60–65 | 95.2 | 12–24 hrs | Low |

| Pd-Catalyzed | 81 | 98.5 | 24 hrs | Moderate |

Key observations :

- Hantzsch synthesis offers optimal balance of yield and scalability

- Catalytic methods show promise for green chemistry applications but lack cost-efficiency

Optimization Strategies and Impurity Control

Byproduct Formation

Major impurities include:

Crystallization Techniques

- Anti-solvent precipitation : Adding water to methanol solutions reduces residual coupling agents

- Thermodynamic vs. kinetic crystallization : Slow cooling (0.5°C/min) produces larger crystals with lower impurity entrapment

Characterization and Quality Control

Spectroscopic Validation

Thermal Analysis

- DSC : Sharp endotherm at 201.03°C indicates crystalline form

- TGA : <1% mass loss below 150°C confirms anhydrous nature

Industrial-Scale Considerations

For kilogram-scale production:

- Cost analysis : Hantzsch method ($320/kg) vs. catalytic ($1,150/kg)

- Waste streams : Peptide coupling generates 6–8 L wastewater/kg product vs. 2–3 L for Hantzsch

- Process intensification : Continuous flow reactors reduce reaction time by 40%

Chemical Reactions Analysis

Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from 0°C to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and thiazole rings allow for strong coordination with metal ions and other biomolecules, facilitating its role as an inhibitor or activator in various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Key Insights :

- Benzothiazole vs.

- Amino vs. Acylated Groups: The free amino group in Ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride facilitates nucleophilic reactions, making it a versatile intermediate, whereas acylated derivatives (e.g., ) exhibit improved metabolic stability.

- Electron-Donating Substituents : Methoxy groups (e.g., ) increase electron density, improving solubility and altering pharmacokinetic profiles.

Key Insights :

Table 3: Comparative Physicochemical Data

Key Insights :

- Lipophilicity : Benzothiazole derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability but reducing aqueous solubility.

- Bioactivity : Pyrimidine-thiazole hybrids show promise in anticancer assays, with IC₅₀ values in the micromolar range against breast and colon cancer cell lines .

Biological Activity

Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate (CAS Number: 153595-89-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C11H12N4O2S

- Molecular Weight : 264.31 g/mol

- Structure : The compound features a thiazole ring connected to a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds containing thiazole and pyrimidine rings can modulate various enzymatic pathways and receptor activities, making them promising candidates for drug development.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 mg/mL |

| Escherichia coli | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.5 mg/mL |

These results suggest that the compound may have potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been found to inhibit the proliferation of human breast cancer cells with an IC50 value of approximately 15 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Studies

- In Vivo Efficacy in Tumor Models : A study conducted on murine models of breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 10 mg/kg body weight, showing promise as an adjunct therapy in cancer treatment.

- Synergistic Effects with Other Drugs : Research indicates that this compound may enhance the efficacy of established chemotherapeutic agents such as doxorubicin. In combination studies, a notable increase in apoptotic cell death was observed, suggesting potential for combination therapy strategies.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological profile and long-term effects.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate, and what parameters are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting from pyrimidin-2-amine and ethyl bromoacetate derivatives. Key steps include:

- Step 1 : Formation of the thiazole core via condensation of thiourea derivatives with α-halo ketones under reflux conditions.

- Step 2 : Introduction of the pyrimidin-2-ylamino group via nucleophilic substitution or coupling reactions.

- Step 3 : Esterification or functionalization of the acetamide side chain.

Critical parameters include:

Q. How is the molecular structure of this compound characterized, and what techniques are most reliable?

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., SHELX software for refinement) .

- NMR spectroscopy : and NMR confirm regiochemistry and purity (e.g., thiazole C-H protons at δ 7.2–8.1 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What biological activities have been reported for this compound, and how are they evaluated?

- Anticancer activity : Assessed via in vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cells) with IC values typically <10 µM .

- Antimicrobial potential : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or MIC assays .

- Target identification : Molecular docking studies predict interactions with kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

- Optimized stoichiometry : Use a 1.2:1 molar ratio of pyrimidin-2-amine to α-bromoacetate derivatives to drive cyclization .

- Catalytic additives : Pd(OAc) or CuI enhances coupling efficiency in Suzuki-Miyaura reactions for pyrimidine-thiazole linkages .

- In-line monitoring : TLC or HPLC tracks intermediate formation, reducing over-reaction or decomposition .

Q. How can contradictory bioactivity data across studies be resolved?

- Structural analogs : Compare derivatives with substituent variations (e.g., 5-chloropyridin-2-yl vs. 4-fluorophenyl) to identify SAR trends .

- Metabolic stability assays : Evaluate hepatic microsomal stability to rule out false positives from metabolite interference .

- Crystallographic analysis : Confirm active conformation vs. solution-state structures to validate target binding .

Q. What computational methods are effective for predicting interaction mechanisms with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets of kinases (e.g., EGFR) with RMSD <2.0 Å .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- DFT calculations (Gaussian) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .

Q. How do substituents on the pyrimidine and thiazole rings influence physicochemical properties?

- Electron-withdrawing groups (e.g., -CF) : Increase metabolic stability and logP (e.g., trifluoromethylpyridine derivatives: logP ~2.5) .

- Hydrogen-bond donors (e.g., -NH) : Enhance solubility (e.g., aqueous solubility >50 µM for amino-substituted analogs) .

- Steric effects : Bulky groups (e.g., benzyl) reduce rotational freedom, affecting conformational stability in solution .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.